{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethoxy}acetic acid
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Overview
Description
{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethoxy}acetic acid: is an organic compound that features a bromo and fluoro substituted phenyl ring attached to an amino group, which is further connected to an oxoethoxy acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethoxy}acetic acid typically involves the following steps:
Formation of the bromo-fluoro substituted aniline: This can be achieved by the bromination and fluorination of aniline derivatives.
Coupling with ethyl oxalyl chloride: The bromo-fluoro aniline is then reacted with ethyl oxalyl chloride to form the corresponding amide.
Hydrolysis: The ethyl ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Hydrolysis: The ester moiety can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products:
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology and Medicine
- Potential use as a pharmacophore in the design of new drugs.
- Investigated for its antimicrobial and anticancer properties.
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and resins.
Mechanism of Action
The mechanism by which {2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethoxy}acetic acid exerts its effects involves interactions with specific molecular targets. The bromo and fluoro groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The oxoethoxy acetic acid moiety may facilitate interactions with biological membranes or proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-difluorobenzoic acid: Exhibits similar halogen substitution but differs in the position and number of substituents.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and chloroacetamide moiety, offering different biological activities.
Uniqueness
- The combination of bromo and fluoro substituents with an oxoethoxy acetic acid moiety provides unique chemical and biological properties.
- Enhanced reactivity and potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H9BrFNO4 |
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Molecular Weight |
306.08 g/mol |
IUPAC Name |
2-[2-(4-bromo-2-fluoroanilino)-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C10H9BrFNO4/c11-6-1-2-8(7(12)3-6)13-9(14)4-17-5-10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16) |
InChI Key |
WSWJRRMUIUKCHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)COCC(=O)O |
Origin of Product |
United States |
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